N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
Description
N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic carbohydrazide derivative characterized by a central benzene ring substituted with a 1H-pyrrol-1-yl group at the ortho position and a hydrazide moiety at the para position. The hydrazide nitrogen is further acylated with a 2,6-difluorobenzoyl group. This structural arrangement combines aromatic fluorine substitution, a heterocyclic pyrrole ring, and a hydrazide backbone, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-7-5-8-14(20)16(13)18(25)22-21-17(24)12-6-1-2-9-15(12)23-10-3-4-11-23/h1-11H,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKATTHEVKJQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327269 | |
| Record name | 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478062-96-3 | |
| Record name | 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced through an acylation reaction using 2,6-difluorobenzoyl chloride and a suitable base such as triethylamine.
Formation of the Benzenecarbohydrazide Backbone: This involves the reaction of hydrazine hydrate with a benzoic acid derivative to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The difluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various industrial applications.
Mechanism of Action
The mechanism of action of N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluorobenzoyl group could enhance binding affinity through interactions with hydrophobic pockets, while the pyrrole moiety might participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Core Modifications
Compound 1 : O1-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)benzene-1-carbohydroximamide (from )
- Structural Differences : Unlike the target compound, this analog features a hydroximamide group (C=NH-OH) instead of a carbohydrazide. Additionally, the 1H-pyrrol-1-yl group is at the meta position (C3) rather than the ortho position (C2).
Compound 2 : N'1,N'3-di(2,4-dichlorobenzoyl)-5-(tert-butyl)benzene-1,3-dicarbohydrazide (from )
- Structural Differences : This compound is a dicarbohydrazide with dual 2,4-dichlorobenzoyl groups and a bulky tert-butyl substituent.
Functional Group Analogues
Lufenuron (from ): RS 1-(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy phenyl)-3-(2,6-difluorobenzoyl) urea
- Structural Differences : While sharing the 2,6-difluorobenzoyl group, lufenuron has a urea core instead of a carbohydrazide and additional halogenated substituents.
- Implications : The urea moiety and hexafluoropropoxy group contribute to lufenuron’s insecticidal activity by inhibiting chitin synthesis. This highlights the importance of the 2,6-difluorobenzoyl group in enhancing target affinity, even when the core structure differs .
Fluorine Substitution Patterns
Compound 3 : 3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (from )
- Structural Differences : The 2,4-difluorobenzoyl group contrasts with the 2,6-difluoro substitution in the target compound.
- Implications : The position of fluorine atoms on the benzoyl ring influences electronic properties (e.g., electron-withdrawing effects) and steric interactions. A 2,6-difluoro configuration may enhance metabolic stability compared to 2,4-substitution, as seen in other fluorinated pharmaceuticals .
Research Implications and Limitations
Biological Activity
N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 343.31 g/mol. Its structure features a difluorobenzoyl moiety attached to a pyrrole ring and a benzenecarbohydrazide group, which is critical for its biological activity.
Research indicates that this compound exhibits antitumor and antimicrobial properties. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
- Antimicrobial Activity : It demonstrates effectiveness against several bacterial strains by disrupting bacterial cell wall synthesis and function.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Activity | Target/Organism | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | 10 µM | |
| Antimicrobial | E. coli | 15 µg/mL | |
| Antifungal | Candida albicans | 20 µg/mL |
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
- A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 5 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.
-
Antimicrobial Testing
- In vitro assays against common pathogens such as Staphylococcus aureus and E. coli demonstrated that the compound exhibits bactericidal effects at concentrations lower than those required for many conventional antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies.
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Synergistic Effects with Existing Drugs
- Research has shown that when combined with standard chemotherapy agents, this compound enhances the efficacy of these treatments in resistant cancer cell lines, indicating its potential as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
